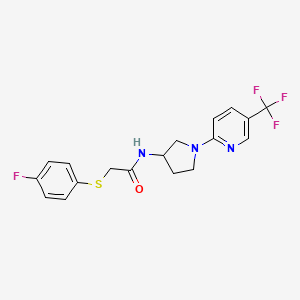
2-((4-fluorophenyl)thio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-fluorophenyl)thio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C18H17F4N3OS and its molecular weight is 399.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-fluorophenyl)thio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure can be represented as follows:
This structure includes a fluorophenyl group, a thioether linkage, and a pyrrolidine moiety, contributing to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets such as receptors and enzymes. The fluorophenyl group may enhance binding affinity to certain targets, while the thioether linkage can influence the compound’s overall stability and reactivity.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant antiproliferative activity against various cancer cell lines. For instance, fluorinated benzothiazoles have shown potent effects due to their ability to induce apoptosis in cancer cells through metabolic activation and subsequent binding to macromolecules within sensitive cells .
Neuroprotective Effects
Compounds containing pyrrolidine rings have been studied for their neuroprotective properties. Certain derivatives have been shown to exhibit protective effects against neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress .
Antimicrobial Activity
Thioether-containing compounds have demonstrated antimicrobial properties. Studies suggest that the presence of the thioether linkage can enhance the antimicrobial efficacy of certain derivatives against both Gram-positive and Gram-negative bacteria .
Comparative Analysis of Related Compounds
A comparative analysis highlights the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Antibacterial properties |
| 2. 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Neuroprotective effects |
| 3. 2-(4-amino-methylphenyl)-5-fluorobenzothiazole | Benzothiazole structure | Antiproliferative activity against cancer cells |
Case Studies
- Antiproliferative Effects : A study investigated the effects of fluorinated benzothiazoles on breast and renal cancer cells, revealing that these compounds could induce cell death without a biphasic dose-response relationship .
- Neuroprotection : Research on pyrrolidine derivatives indicated their potential in protecting neuronal cells from oxidative damage, suggesting therapeutic implications for neurodegenerative diseases .
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 2-((4-fluorophenyl)thio)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide in cancer therapy. For instance, derivatives containing thiazole and pyridine rings have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 23.30 ± 0.35 | |
| Compound B | MCF-7 (breast cancer) | 5.71 | |
| Compound C | U251 (glioblastoma) | 10–30 |
These studies demonstrate that modifications to the core structure can enhance anticancer properties, suggesting that This compound may also exhibit significant activity against cancer cells.
Mechanism of Action Studies
The compound's mechanism of action has been explored through various in vitro assays. For example, compounds derived from similar scaffolds have been shown to inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.
These findings indicate that the compound may act by disrupting critical cellular processes, making it a candidate for further development as an anticancer agent.
Antimicrobial Properties
In addition to its anticancer potential, the compound may possess antimicrobial activity. Thiourea derivatives have shown diverse biological activities, including antibacterial effects, suggesting that similar compounds could be effective against bacterial infections.
Case Study 1: Synthesis and Activity Evaluation
A recent study synthesized a series of thiazole-pyridine hybrids that demonstrated promising anticancer activity. The study utilized MTT assays to evaluate cytotoxicity against several cancer cell lines, revealing that specific substitutions on the thiazole ring significantly impacted activity.
Case Study 2: Structure–Activity Relationship (SAR)
Another investigation focused on the SAR of pyridine-substituted thiazole hybrids. The results indicated that the presence of electronegative groups enhanced antiproliferative activity across various cancer cell lines, providing insights into how modifications to the structure of This compound could optimize its therapeutic potential.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F4N3OS/c19-13-2-4-15(5-3-13)27-11-17(26)24-14-7-8-25(10-14)16-6-1-12(9-23-16)18(20,21)22/h1-6,9,14H,7-8,10-11H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKKWYORYSSASZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CSC2=CC=C(C=C2)F)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F4N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













